(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a fluorine atom, an oxygen atom, and a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s derivatives are used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability within biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the fluorine and oxygen atoms.
7-Oxabicyclo[2.2.1]heptane: This compound has a similar oxygen-containing bicyclic framework but does not include the nitrogen or fluorine atoms.
Bicyclo[4.1.0]heptenes: These compounds have a different bicyclic structure but can undergo similar types of chemical reactions.
Uniqueness
(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[221]heptane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C5H8FNO |
---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(1R,4R)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H8FNO/c6-5-3-2-8-4(5)1-7-3/h3-5,7H,1-2H2/t3-,4-,5?/m1/s1 |
InChI Key |
LRQRLXHZCIJEOH-ZZKAVYKESA-N |
Isomeric SMILES |
C1[C@@H]2C([C@H](N1)CO2)F |
Canonical SMILES |
C1C2C(C(N1)CO2)F |
Origin of Product |
United States |
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